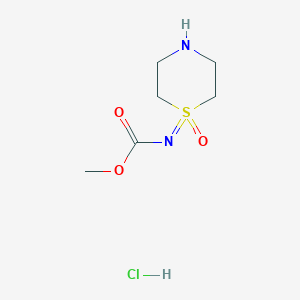
methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride is a chemical compound with the molecular formula C6H13ClN2O3S and a molecular weight of 228.7. This compound is known for its unique structure, which includes a thiomorpholine ring, a carbamate group, and a hydrochloride moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride involves several steps. One common synthetic route includes the reaction of thiomorpholine with a carbamate precursor under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity.
Chemical Reactions Analysis
methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and enzyme activity. In medicine, it is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or a drug precursor. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
methylN-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamatehydrochloride can be compared with other similar compounds, such as (1-oxo-1lambda6-thiomorpholin-1-ylidene)urea hydrochloride . While both compounds share a thiomorpholine ring and a hydrochloride moiety, they differ in their functional groups and overall structure. This uniqueness makes this compound particularly valuable for specific research applications.
Properties
Molecular Formula |
C6H13ClN2O3S |
|---|---|
Molecular Weight |
228.70 g/mol |
IUPAC Name |
methyl N-(1-oxo-1,4-thiazinan-1-ylidene)carbamate;hydrochloride |
InChI |
InChI=1S/C6H12N2O3S.ClH/c1-11-6(9)8-12(10)4-2-7-3-5-12;/h7H,2-5H2,1H3;1H |
InChI Key |
BUOONILSUBOLQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N=S1(=O)CCNCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate](/img/structure/B13509730.png)
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13509733.png)
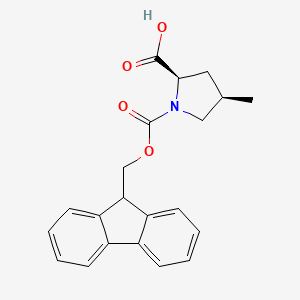
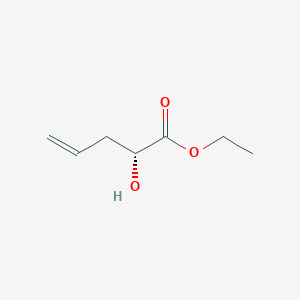
![1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13509742.png)
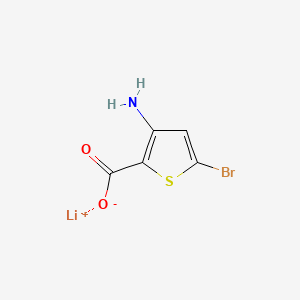
![3-Methyl-5-[5-(trifluoromethyl)furan-2-yl]aniline](/img/structure/B13509758.png)
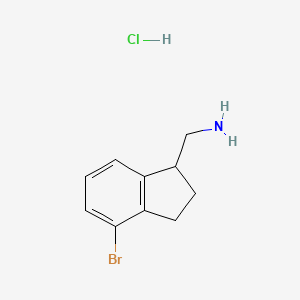

![4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers](/img/structure/B13509797.png)
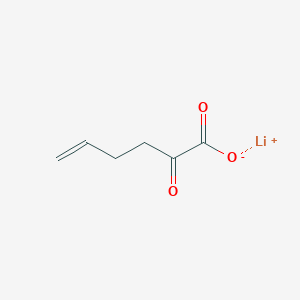
![2,2-Difluoro-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]aceticacid](/img/structure/B13509814.png)
![Trimethyl[2-(2-methyloxiran-2-yl)ethynyl]silane](/img/structure/B13509821.png)
![3-Hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B13509826.png)
